molecular formula C12H17ClO B8031486 4-Tert-butyl-2-chloro-1-ethoxybenzene

4-Tert-butyl-2-chloro-1-ethoxybenzene

Cat. No.: B8031486
M. Wt: 212.71 g/mol
InChI Key: QCVGDGPELQMXJD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-1-ethoxybenzene (molecular formula: C₁₂H₁₇ClO) is a substituted benzene derivative featuring a tert-butyl group at the para position (C4), a chlorine atom at the ortho position (C2), and an ethoxy group at the meta position (C1). This compound’s steric and electronic properties are influenced by its substituents:

  • The chlorine atom acts as an electron-withdrawing group, reducing electron density on the aromatic ring.
  • The ethoxy group (electron-donating via resonance) counterbalances the chlorine’s inductive effects, creating a unique electronic profile.

Properties

IUPAC Name

4-tert-butyl-2-chloro-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGDGPELQMXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-chloro-1-ethoxybenzene typically involves the alkylation of 2-chloro-1-ethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-chloro-1-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-tert-butyl-2-ethoxyphenol.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-tert-butyl-1-ethoxybenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

  • 4-tert-butyl-2-ethoxyphenol
  • 4-tert-butyl-2-ethoxybenzaldehyde
  • 4-tert-butyl-2-ethoxybenzoic acid

Scientific Research Applications

4-Tert-butyl-2-chloro-1-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of tert-butyl groups on biological activity.

    Medicine: It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloro-1-ethoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The chlorine atom and ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-tert-butyl-2-chloro-1-ethoxybenzene with key analogs, focusing on substituent effects, enzymatic interactions, and biological activity:

Compound Substituents Key Functional Groups Biological Relevance
This compound C4: tert-butyl; C2: Cl; C1: ethoxy Chloro, ethoxy, tert-butyl Potential substrate for GST-mediated detoxification; steric effects may limit enzyme binding.
BHA (2(3)-tert-butyl-4-hydroxyanisole) C4: tert-butyl; C1: methoxy; C2: hydroxyl Hydroxyl, methoxy, tert-butyl Induces GST activity (5–10× in mice); hydroxyl group enables radical scavenging .
Ethoxyquin Quinoline backbone; C6: ethoxy Ethoxy, quinoline Enhances GST activity; lipophilic structure improves membrane permeability .
1-Chloro-2,4-dinitrobenzene C1: Cl; C2,4: nitro Chloro, nitro Classic GST substrate; nitro groups enhance electrophilicity for conjugation .
Key Findings :
  • Electronic Effects : The chlorine in this compound increases electrophilicity at the aromatic ring, similar to 1-chloro-2,4-dinitrobenzene. However, the absence of nitro groups reduces its reactivity compared to the latter .
  • Enzyme Interactions : Unlike BHA, which has a hydroxyl group for direct antioxidant activity, this compound lacks this moiety, suggesting its primary role may involve GST-mediated detoxification rather than radical scavenging.

Research Implications and Gaps

  • Antioxidant vs. Detoxification Roles : While BHA and ethoxyquin are established antioxidants that upregulate GSTs, the chloro and ethoxy substituents in this compound suggest a stronger affinity for electrophile conjugation than direct antioxidant activity.
  • Need for Experimental Validation: No direct studies on this compound’s enzymatic interactions exist. Comparative assays with GST isoforms (e.g., using 1-chloro-2,4-dinitrobenzene as a control) are critical to quantify its metabolic fate .

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